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Executive Summary
Rapastinel acetate (formerly GLYX-13) is a tetrapeptide that acts as a novel modulator of the

N-methyl-D-aspartate (NMDA) receptor. Explored for its potential as a rapid-acting

antidepressant, early clinical trials investigated its safety, tolerability, pharmacokinetics, and

efficacy in patients with major depressive disorder (MDD), including those with treatment-

resistant depression. Phase I and II studies suggested a favorable safety profile, lacking the

psychotomimetic effects associated with other NMDA receptor antagonists like ketamine. A

proof-of-concept Phase II trial demonstrated a rapid onset of antidepressant effects at specific

intravenous doses, with a single administration showing efficacy for up to seven days. This

document provides an in-depth technical guide to the early clinical trial results for Rapastinel
acetate, presenting available quantitative data, detailing experimental protocols, and

visualizing key biological pathways and study designs. While initial findings were promising, it is

important to note that subsequent Phase III trials did not meet their primary endpoints, leading

to the discontinuation of its development for MDD.

Introduction
Major depressive disorder (MDD) presents a significant global health burden, with a substantial

portion of patients exhibiting an inadequate response to conventional monoaminergic

antidepressants. This has spurred the investigation of novel therapeutic targets, with the

glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, emerging as a
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key area of interest. Rapastinel acetate, a tetrapeptide, was developed as a modulator of the

NMDA receptor, demonstrating a unique mechanism of action as a partial agonist at the glycine

site.[1][2] Preclinical studies indicated its potential for rapid and sustained antidepressant-like

effects without the adverse side effects commonly associated with NMDA receptor antagonists.

[3] This whitepaper synthesizes the available data from early-phase clinical trials to provide a

comprehensive technical overview for researchers and drug development professionals.

Mechanism of Action and Signaling Pathway
Rapastinel acetate exerts its effects by modulating the NMDA receptor, a crucial component of

glutamatergic neurotransmission involved in synaptic plasticity, learning, and memory. Unlike

NMDA receptor antagonists, Rapastinel acts as a partial agonist at the glycine co-agonist site

of the NMDA receptor. This modulation is believed to lead to downstream effects that underpin

its antidepressant activity. Key signaling pathways implicated include the activation of the

mammalian target of rapamycin (mTOR) and the release of brain-derived neurotrophic factor

(BDNF), both of which are critical for synaptogenesis and neuronal plasticity.[4]

Extracellular Space Cell Membrane
Intracellular Space

Rapastinel NMDA Receptor
(Glycine Site)

Binds and partially
agonizes

mTOR Activation

Downstream
signaling

BDNF Release
Leads to

Synaptogenesis &
Neuronal Plasticity

Click to download full resolution via product page

Figure 1: Proposed signaling pathway of Rapastinel acetate.

Early Phase Clinical Trials: Data and Protocols
Phase I Clinical Trials
Initial Phase I studies were designed to assess the safety, tolerability, and pharmacokinetics of

single ascending doses of Rapastinel acetate in healthy volunteers.
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This randomized, double-blind, placebo-controlled study was the first-in-human trial to evaluate

the safety and pharmacokinetics of single intravenous doses of Rapastinel. While a full peer-

reviewed publication with detailed quantitative data is not readily available, a press release

from Naurex Inc. in 2009 confirmed the initiation of this trial. The study aimed to establish the

safety and tolerability profile of single ascending intravenous doses.

Experimental Protocol:

Study Design: Randomized, double-blind, placebo-controlled, single ascending dose.

Participants: Healthy adult volunteers.

Intervention: Single intravenous administration of Rapastinel acetate at escalating dose

levels or placebo.

Primary Outcome Measures: Safety and tolerability, assessed through monitoring of adverse

events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Secondary Outcome Measures: Pharmacokinetic parameters (e.g., Cmax, AUC, half-life).

Quantitative data from this specific trial are not publicly available in detail.

A later Phase I study in healthy participants evaluated the effects of Rapastinel on simulated

driving performance, providing important safety and tolerability data at higher doses.[5]

Experimental Protocol:

Study Design: Randomized, multicenter, placebo- and active-controlled, five-period

crossover, single-dose study.

Participants: 107 healthy adult volunteers.

Interventions:

Rapastinel 900 mg (slow intravenous bolus)

Rapastinel 1800 mg (slow intravenous bolus)
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Alprazolam 0.75 mg (oral, positive control)

Ketamine 0.5 mg/kg (intravenous infusion, clinical comparator)

Placebo

Primary Outcome Measure: Standard Deviation of Lateral Position (SDLP) during a 60-

minute simulated driving scenario.

Secondary Outcome Measures: Other measures of driving performance, sleepiness, and

cognition.

Data Presentation:

Table 1: Primary Efficacy Outcome - Standard Deviation of Lateral Position (SDLP) in a

Simulated Driving Task

Treatment
Group

Mean SDLP
(cm)

Comparison
vs. Placebo (p-
value)

Comparison
vs. Ketamine
(p-value)

Comparison
vs. Alprazolam
(p-value)

Placebo - - - -

Rapastinel 900

mg

Not significantly

different
> 0.5 < 0.002 < 0.002

Rapastinel 1800

mg

Not significantly

different
> 0.5 < 0.002 < 0.002

Ketamine 0.5

mg/kg

Significantly

impaired
0.0001 - -

Alprazolam 0.75

mg

Significantly

impaired
< 0.02 - -

Table 2: Safety and Tolerability - Key Findings
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Adverse Event Profile
Rapastinel (900 mg & 1800
mg)

Ketamine (0.5 mg/kg)

Psychotomimetic Effects No significant signal observed

Associated with dissociative,

analgesic, and

psychotomimetic effects

Driving Performance No significant impairment Significant impairment

Phase II Proof-of-Concept Trial (NCT01684163)
A key early clinical study was a randomized, double-blind, placebo-controlled, proof-of-concept

trial that evaluated the efficacy and safety of a single intravenous dose of Rapastinel in patients

with MDD who had an inadequate response to at least one antidepressant.
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Screening & Enrollment
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Figure 2: Workflow of the Phase II proof-of-concept trial.

Experimental Protocol:

Study Design: Double-blind, randomized, placebo-controlled.

Participants: 116 subjects with MDD who had not responded to at least one biogenic amine

antidepressant during the current episode.

Interventions: A single intravenous (IV) dose of Rapastinel (1, 5, 10, or 30 mg/kg) or placebo.
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Primary Outcome Measure: Change from baseline in the Hamilton Depression Rating Scale-

17 (HAM-D17) score.

Assessments: HAM-D17 was assessed at baseline, 24 hours, and on days 3, 7, 14, 21, and

28. Onset of action was assessed using the Bech-6 scale at 2 hours post-infusion.

Data Presentation:

Table 3: Primary Efficacy Outcomes - Change in HAM-D17 Scores

Dose Group
Change from Baseline in
HAM-D17

Duration of Effect

Placebo - -

1 mg/kg Minimally efficacious -

5 mg/kg
Statistically significant

reduction
Up to 7 days

10 mg/kg

Statistically significant

reduction (peak of dose-

response curve)

Up to 7 days

30 mg/kg
Not specified, but higher doses

did not show a greater effect
-

Table 4: Onset of Action and Safety Profile
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Feature Observation

Onset of Action

Bech-6 Scale
Reduction in depressive symptoms observed

within 2 hours

Safety and Tolerability

Psychotomimetic Effects
No psychotomimetic or other significant side

effects were reported

Serious Adverse Events
No treatment-related serious adverse events

were reported

Discussion and Conclusion
The early clinical trials of Rapastinel acetate provided promising initial data for a novel

mechanism of action in the treatment of major depressive disorder. The Phase I studies

established a favorable safety and tolerability profile, notably the absence of psychotomimetic

side effects that are a significant concern with other NMDA receptor modulators. The Phase II

proof-of-concept study further supported its potential, demonstrating a rapid onset of

antidepressant effect within hours of a single intravenous infusion, with efficacy sustained for

up to a week at doses of 5 mg/kg and 10 mg/kg.

The unique mechanism of Rapastinel, as a partial agonist at the NMDA receptor glycine site,

and its downstream effects on mTOR and BDNF signaling, represented a significant departure

from traditional monoaminergic antidepressants. The early clinical data suggested that this

pathway could be modulated to achieve rapid antidepressant effects without the adverse

events that have limited the clinical utility of NMDA receptor antagonists.

However, it is critical to contextualize these early findings with the ultimate outcome of the

Rapastinel development program. Despite the promising Phase II results, the subsequent

larger and more definitive Phase III trials failed to demonstrate a statistically significant

difference from placebo. This underscores the challenges in translating early-phase clinical

signals into late-stage success, particularly in the complex field of psychiatric drug

development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12764501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12764501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For researchers and drug development professionals, the story of Rapastinel offers valuable

insights. The early data highlight the potential of targeting the glutamatergic system for rapid

antidepressant effects. The discrepancy between early and late-phase results emphasizes the

importance of robust clinical trial design, patient population selection, and a deeper

understanding of the underlying neurobiology to successfully develop novel treatments for

MDD. Further research into the nuances of NMDA receptor modulation may yet yield effective

therapies, building on the foundational knowledge gained from the clinical investigation of

Rapastinel acetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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